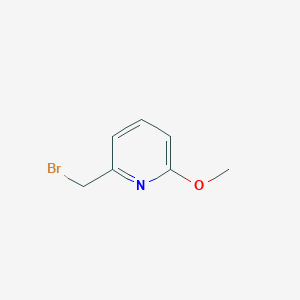

2-(Bromomethyl)-6-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWDFGQAXHSIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435292 | |

| Record name | 2-(Bromomethyl)-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156094-63-2 | |

| Record name | 2-(Bromomethyl)-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-(bromomethyl)-6-methoxypyridine from 2-methoxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(bromomethyl)-6-methoxypyridine from 2-methoxy-6-methylpyridine. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds, making a thorough understanding of its methodology, potential challenges, and optimization strategies crucial for professionals in the field. This document outlines the prevalent synthetic route, detailed experimental protocols, and critical considerations for successful and safe execution.

Reaction Overview: The Wohl-Ziegler Bromination

The synthesis of this compound from 2-methoxy-6-methylpyridine is typically achieved through a free-radical substitution reaction known as the Wohl-Ziegler bromination.[1][2][3][4] This reaction selectively brominates the benzylic position of the methyl group on the pyridine ring. The most common reagent employed for this transformation is N-bromosuccinimide (NBS), which serves as a source of bromine radicals under the reaction conditions.[1][2][3][4] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the radical chain reaction.[5] The reaction is typically carried out in a non-polar aprotic solvent, with carbon tetrachloride (CCl₄) being a classic choice, although less toxic alternatives are increasingly preferred.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. While a comprehensive set of comparative data from multiple sources for this specific transformation is limited in publicly available literature, the provided data from a representative synthesis illustrates the typical conditions and outcomes.

| Parameter | Value | Reference |

| Starting Material | 2-methoxy-6-methylpyridine | [6] |

| Reagent | N-Bromosuccinimide (NBS) | [6] |

| Initiator | Azobisisobutyronitrile (AIBN) | [6] |

| Solvent | Carbon Tetrachloride (CCl₄) | [6] |

| Reaction Time | 8 hours | [6] |

| Temperature | Reflux | [6] |

| Yield | 66% | [6] |

| Product Purity | ≥98.0% | [7] |

| Molecular Formula | C₇H₈BrNO | [7] |

| Molecular Weight | 202.05 g/mol | [7] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures.[6]

Materials:

-

2-methoxy-6-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Chloroform

-

Hexane

-

Silica gel for column chromatography

-

Nitrogen gas

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Oil bath

-

Apparatus for filtration under vacuum

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-bromosuccinimide (1.07 g, 6.01 mmol) and azobisisobutyronitrile (49.3 mg, 0.300 mmol).

-

Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.

-

Solvent and Reactant Addition: Add 8 mL of anhydrous carbon tetrachloride to the flask. Heat the mixture and then add 2-methoxy-6-methylpyridine (0.73 mL, 6.00 mmol).

-

Reaction: Reflux the reaction mixture in an oil bath for 8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Concentration: Concentrate the crude reaction mixture in vacuo using a rotary evaporator.

-

Purification: Purify the residue by silica-gel column chromatography. The eluent system is a 1:1 (v/v) mixture of chloroform and hexane. This should yield this compound as a colorless liquid (619 mg, 66% yield).[6]

Characterization:

-

¹H NMR (400 MHz, CDCl₃): δ 7.55 (dd, J = 8.2 Hz, J = 7.3 Hz, 1H), 7.32 (d, J = 7.3 Hz, 1H), 6.99 (d, J = 8.2 Hz, 1H), 4.56 (s, 2H), 3.94 (s, 3H).[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A streamlined workflow for the synthesis and purification of this compound.

Reaction Mechanism: Radical Substitution

The Wohl-Ziegler bromination proceeds via a radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

Caption: The radical chain mechanism of the Wohl-Ziegler bromination.

Discussion and Key Considerations

Reaction Mechanism and Selectivity: The reaction is initiated by the thermal decomposition of AIBN, which generates radicals that abstract a bromine atom from NBS to form a bromine radical. This bromine radical then abstracts a hydrogen atom from the methyl group of 2-methoxy-6-methylpyridine, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated in low concentrations from the reaction of HBr with NBS) to yield the desired product and another bromine radical, which continues the chain reaction.[1][4] The selectivity for the benzylic position is due to the stability of the resulting radical intermediate.

Potential Side Reactions:

-

Dibromination: Over-bromination to form 2-(dibromomethyl)-6-methoxypyridine can occur if an excess of NBS is used or if the reaction is allowed to proceed for too long.

-

Ring Bromination: While less common under radical conditions, electrophilic aromatic substitution on the pyridine ring can occur, especially if protic solvents or acidic impurities are present.

Purification Challenges:

-

The separation of the desired monobrominated product from the starting material and any dibrominated byproduct can be challenging due to their similar polarities. Careful column chromatography is often necessary.[8]

-

The product can be sensitive to hydrolysis, so anhydrous conditions should be maintained throughout the work-up and purification process.

Scale-Up Considerations:

-

Heat Transfer: The initiation of the radical reaction can be exothermic. Careful control of the reaction temperature is crucial, especially on a larger scale, to prevent runaway reactions.

-

Mixing: Efficient mixing is important to ensure a homogeneous reaction mixture and prevent localized overheating.

-

Solvent Choice: Due to the toxicity of carbon tetrachloride, alternative solvents such as chlorobenzene, cyclohexane, or ethyl acetate may be considered for larger-scale synthesis, though reaction conditions may need to be re-optimized.[9]

Safety Precautions:

-

N-Bromosuccinimide (NBS): NBS is a corrosive and harmful solid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid inhalation of dust.

-

Carbon Tetrachloride (CCl₄): CCl₄ is a toxic and environmentally hazardous solvent. It is a suspected carcinogen and can cause liver and kidney damage. All handling should be done in a fume hood, and appropriate measures should be taken for its disposal.

-

Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose to release toxic fumes upon heating. It should be stored in a cool place and handled with care.

Conclusion

The synthesis of this compound via the Wohl-Ziegler bromination of 2-methoxy-6-methylpyridine is a reliable and widely used method. By understanding the reaction mechanism, potential side reactions, and proper handling procedures, researchers can successfully and safely synthesize this valuable intermediate for applications in drug discovery and development. Careful control of reaction conditions and meticulous purification are key to obtaining a high yield of the pure product.

References

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. file.leyan.com [file.leyan.com]

- 8. Purification [chem.rochester.edu]

- 9. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

In-Depth Technical Guide: Physicochemical Properties of 2-(bromomethyl)-6-methoxypyridine (CAS 156094-63-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(bromomethyl)-6-methoxypyridine (CAS 156094-63-2), a heterocyclic organic compound with applications in synthetic chemistry and drug discovery. This document details its chemical identity, summarizes its key physicochemical parameters in a structured format, outlines experimental and computational protocols for property determination, and visualizes its synthetic pathway and a representative mechanism of action for pyridine derivatives.

Core Compound Identification

| Identifier | Value |

| CAS Number | 156094-63-2 |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₇H₈BrNO[1] |

| Molecular Weight | 202.05 g/mol [1][2] |

| SMILES | COC1=CC=CC(CBr)=N1[1][2] |

| Purity | Typically ≥97%[2] |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its solubility, permeability, and potential interactions with biological targets.

Calculated Physicochemical Properties

The following table summarizes key calculated physicochemical properties for this compound.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 22.12 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 1.9851 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

Experimental Physicochemical Properties (with estimates for related compounds)

| Property | Estimated Value | Notes on Related Compound |

| Melting Point | 38-42 °C | Based on 2-(bromomethyl)-6-methylpyridine (CAS 68470-59-7)[3] |

| Boiling Point | ~206 °C | Based on 2-bromo-6-methoxypyridine (CAS 40473-07-2)[4] |

| Density | ~1.53 g/mL at 25 °C | Based on 2-bromo-6-methoxypyridine (CAS 40473-07-2)[4] |

| Refractive Index | ~1.555 | Based on 2-bromo-6-methoxypyridine (CAS 40473-07-2) and another source for this compound[4][5] |

Experimental and Computational Protocols

This section details the methodologies for determining the physicochemical properties listed above.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

Experimental Protocol (General Method):

-

A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Experimental Protocol (Simple Distillation):

-

The liquid sample is placed in a round-bottom flask.

-

A simple distillation apparatus is assembled with a condenser and a collection flask.

-

The flask is heated, and the temperature of the vapor is measured with a thermometer.

-

The temperature at which the vapor temperature stabilizes during distillation is recorded as the boiling point.

Determination of Refractive Index

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance.

Experimental Protocol (Using an Abbe Refractometer):

-

A few drops of the liquid sample are placed on the prism of the Abbe refractometer.

-

The prism is closed and the light source is adjusted to illuminate the field of view.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Computational Protocols for Calculated Properties

Topological Polar Surface Area (TPSA): TPSA is calculated as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. The calculation is based on a group contribution method, where the contributions of different polar functional groups are summed up. This method avoids the need for 3D conformational analysis, making it a rapid screening tool.

LogP (Octanol-Water Partition Coefficient): This value is computationally estimated using algorithms that are based on the fragmentation of the molecule into its constituent atoms or groups and summing their contributions to the overall lipophilicity.

Hydrogen Bond Acceptors/Donors and Rotatable Bonds: These are determined by analyzing the 2D structure of the molecule and counting the number of atoms or bonds that fit the respective definitions.

Synthesis and Reactivity

This compound is a versatile building block in organic synthesis. The presence of the bromomethyl group and the pyridine ring allows for a variety of chemical transformations.

Synthetic Pathway

A common method for the synthesis of similar bromomethyl pyridine derivatives involves the radical bromination of the corresponding methylpyridine.

Experimental Protocol (Adapted for this compound):

-

Dissolution: 2-methyl-6-methoxypyridine (the precursor) is dissolved in a suitable solvent such as carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reagents: N-bromosuccinimide (NBS) as the bromine source and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) are added to the solution.

-

Reaction: The mixture is heated to reflux under an inert atmosphere for several hours. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled, and the succinimide byproduct is removed by filtration.

-

Purification: The filtrate is concentrated, and the crude product is purified by column chromatography to yield pure this compound.

Caption: Synthetic workflow for this compound.

Role in Drug Discovery

Pyridine and its derivatives are common scaffolds in medicinal chemistry due to their ability to form hydrogen bonds and participate in various intermolecular interactions with biological targets.[6] They are found in a wide range of FDA-approved drugs.[6]

Representative Mechanism of Action

The biological activity of pyridine derivatives often involves the inhibition of enzymes or the modulation of receptor activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many protein-ligand binding events.

The following diagram illustrates a generalized mechanism where a pyridine-containing inhibitor blocks the active site of an enzyme.

Caption: Generalized mechanism of enzyme inhibition by a pyridine derivative.

References

- 1. This compound 97% | CAS: 156094-63-2 | AChemBlock [achemblock.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-(Bromomethyl)-6-methylpyridine 97 68470-59-7 [sigmaaldrich.com]

- 4. 2-Bromo-6-methoxypyridine 97 40473-07-2 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 1H NMR Spectroscopic Data of 2-(bromomethyl)-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 1H NMR spectroscopic data for 2-(bromomethyl)-6-methoxypyridine, a key building block in synthetic and medicinal chemistry. The following sections detail the experimental protocol for data acquisition and present the spectral data in a clear, tabulated format. A structural diagram illustrating proton environments and their relationships is also provided.

Quantitative 1H NMR Data

The 1H NMR spectrum of this compound was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl3) as the solvent. The resulting data is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.55 | dd | 8.2, 7.3 | 1H | H-4 |

| 7.32 | d | 7.3 | 1H | H-3 or H-5 |

| 6.99 | d | 8.2 | 1H | H-3 or H-5 |

| 4.56 | s | 2H | -CH2Br | |

| 3.94 | s | 3H | -OCH3 |

Experimental Protocol

The 1H NMR spectrum was obtained following the synthesis of this compound.[1]

Synthesis of this compound:

A mixture of 1.07 g (6.01 mmol) of N-bromosuccinimide (NBS) and 49.3 mg (0.300 mmol) of azobisisobutyronitrile (AIBN) was prepared in 8 mL of carbon tetrachloride (CCl4) under a nitrogen atmosphere. The mixture was heated, and 0.73 mL (6.00 mmol) of 2-methoxy-6-methylpyridine was added. The reaction mixture was refluxed for 8 hours in an oil bath. After cooling to ambient temperature, the crude product was concentrated in vacuo. Purification was achieved by silica-gel column chromatography with an eluent of chloroform/hexane (1:1 v/v) to yield 619 mg (66% yield) of this compound as a colorless liquid.[1]

1H NMR Spectroscopy:

The purified this compound was dissolved in deuterated chloroform (CDCl3). The 1H NMR spectrum was acquired on a 400 MHz NMR spectrometer.[1]

Structural Visualization and Proton Assignments

The following diagram illustrates the molecular structure of this compound and the assignment of the proton signals observed in the 1H NMR spectrum.

Caption: Molecular structure of this compound with 1H NMR assignments.

References

The Mechanism of Radical Bromination of 2-Methoxy-6-Methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and experimental considerations for the radical bromination of 2-methoxy-6-methylpyridine. The information presented herein is curated for professionals in the fields of chemical research and drug development, providing a detailed overview of the reaction mechanism, experimental protocols, and relevant data.

Core Reaction Mechanism

The radical bromination of 2-methoxy-6-methylpyridine, typically employing N-bromosuccinimide (NBS) as the bromine source, proceeds via a free-radical chain mechanism known as the Wohl-Ziegler reaction.[1][2] This process is favored under conditions of high temperature and in non-polar solvents, such as carbon tetrachloride (CCl4), and is often initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV irradiation.[1][3]

The mechanism can be dissected into three key stages:

-

Initiation: The reaction commences with the homolytic cleavage of the radical initiator (e.g., AIBN) to generate two radicals. These radicals then react with a molecule of HBr, which is present in trace amounts, to produce a bromine radical (Br•).

-

Propagation: This stage consists of a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the methyl group of 2-methoxy-6-methylpyridine to form a resonance-stabilized benzylic-type radical and a molecule of hydrogen bromide (HBr). Subsequently, this pyridinylmethyl radical reacts with a molecule of molecular bromine (Br2), which is generated in low concentrations from the reaction of HBr with NBS, to yield the brominated product, 2-(bromomethyl)-6-methoxypyridine, and a new bromine radical.[2][4] This newly formed bromine radical can then participate in another cycle of propagation.

-

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals to form Br2, the combination of a bromine radical and a pyridinylmethyl radical, or the combination of two pyridinylmethyl radicals.

The regioselectivity of this reaction is a critical consideration. In substituted pyridines, the nitrogen atom exerts a deactivating inductive effect on the ring.[1][5] Consequently, radical abstraction of a hydrogen atom is more likely to occur at a methyl group further away from the nitrogen. In the case of 2-methoxy-6-methylpyridine, the methyl group at the 6-position is the target for bromination. The electron-donating methoxy group at the 2-position can also influence the stability of the radical intermediate.

Quantitative Data Summary

While specific quantitative data for the radical bromination of 2-methoxy-6-methylpyridine is not extensively reported in the literature, data from analogous reactions with substituted picolines can provide valuable insights. The following table summarizes typical reaction parameters and outcomes for radical bromination of methylpyridines.

| Substrate | Brominating Agent | Initiator | Solvent | Reaction Time (h) | Yield (%) | Ref. |

| 2-Methylpyridine | NBS | AIBN | CCl₄ | 24 | Low | [1] |

| 4-Methylpyridine | NBS | AIBN | CCl₄ | N/A | Dibrominated product | [1] |

| 3-Methylpyridine | NBS | AIBN | CCl₄ | N/A | No side-chain bromination | [1] |

Note: The reactivity of picolines towards radical bromination can be inconsistent in the literature, with some studies reporting the order of reactivity as 4-methyl > 2-methyl > 3-methyl, while others suggest a different order.[1] The yields are often variable and can be influenced by the stability of the resulting radical and steric factors.

Experimental Protocols

The following is a generalized experimental protocol for the radical bromination of a methylpyridine derivative, which can be adapted for 2-methoxy-6-methylpyridine.

Materials:

-

2-methoxy-6-methylpyridine

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-methoxy-6-methylpyridine (1.0 eq.).

-

Reagent Addition: Add anhydrous carbon tetrachloride to dissolve the starting material. To this solution, add N-bromosuccinimide (1.0-1.2 eq.) and a catalytic amount of AIBN or BPO (0.02-0.1 eq.).

-

Reaction Execution: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and stirred vigorously. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in CCl₄, is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The crude product is then purified by a suitable method, such as column chromatography on silica gel or distillation, to afford the desired this compound.

Safety Precautions: Carbon tetrachloride is a hazardous and environmentally persistent solvent and should be handled with appropriate safety measures in a well-ventilated fume hood. N-Bromosuccinimide is a lachrymator and should be handled with care.

Conclusion

The radical bromination of 2-methoxy-6-methylpyridine is a synthetically useful transformation that proceeds through a well-understood free-radical chain mechanism. The regioselectivity is governed by the electronic effects of the pyridine nitrogen and the methoxy substituent. While specific quantitative data for this exact substrate is sparse, established protocols for related methylpyridines provide a solid foundation for experimental design. Careful control of reaction conditions, particularly the exclusion of water and the use of a radical initiator, is crucial for achieving the desired side-chain bromination and minimizing competing electrophilic aromatic substitution. This guide provides the fundamental knowledge required for researchers to successfully implement and adapt this reaction for their synthetic needs.

References

- 1. daneshyari.com [daneshyari.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated ... - Rajesh Thapa - Google Books [books.google.com]

A Comprehensive Review of the Synthesis of Substituted Pyridines: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The pyridine scaffold is a ubiquitous heterocyclic motif of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in a vast number of biologically active compounds and functional materials. The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's physicochemical and pharmacological properties. This technical guide provides an in-depth overview of the core methodologies for the synthesis of substituted pyridines, offering detailed experimental protocols, quantitative data summaries, and mechanistic insights to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Classical Methods for Pyridine Ring Synthesis

Several named reactions have long stood as the cornerstones of pyridine synthesis, each offering a distinct and powerful strategy for the construction of this fundamental heterocycle. These methods, while classical, continue to be refined and utilized in modern synthetic chemistry.

Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this multicomponent reaction remains one of the most reliable and versatile methods for the synthesis of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.

Reaction Scheme:

Figure 1: General workflow of the Hantzsch Pyridine Synthesis.

Mechanism: The reaction proceeds through a series of condensation and addition reactions. Initially, one equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine product. Aromatization to the pyridine is then achieved through an oxidation step.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

-

To a round-bottom flask (100 mL) equipped with a magnetic stirrer, add:

-

Benzaldehyde (1.0 equivalent)

-

Ethyl acetoacetate (2.0 equivalents)

-

Ammonium acetate (1.2 equivalents)

-

Ethanol (20 mL)

-

-

Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion (typically 4-6 hours), cool the reaction mixture to room temperature. The product often precipitates.

-

Collect the solid product by filtration and wash with cold ethanol.

-

If no precipitate forms, remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Aromatization to Pyridine:

The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine using various oxidizing agents such as nitric acid, manganese dioxide, or ferric chloride.[1]

Table 1: Hantzsch Pyridine Synthesis - Substrate Scope and Yields

| Aldehyde (R1) | β-Ketoester (R2, R3) | Nitrogen Source | Oxidizing Agent | Product | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | NH4OAc | HNO3 | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | 85-95 | [2] |

| 4-Nitrobenzaldehyde | Methyl acetoacetate | NH3 | MnO2 | Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate | >90 | [2] |

| Formaldehyde | Ethyl acetoacetate | NH4OAc | FeCl3 | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | High | [1] |

| Acetaldehyde | Ethyl acetoacetate | NH3 | - | Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | High | [3] |

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[4] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[5] This method is particularly useful for the synthesis of poly-aryl systems.[4]

Reaction Scheme:

Figure 2: General workflow of the Kröhnke Pyridine Synthesis.

Mechanism: The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate subsequently undergoes cyclization and dehydration with ammonia (from ammonium acetate) to afford the substituted pyridine.[5]

Experimental Protocol: One-Pot Synthesis of 2,4,6-Triphenylpyridine

-

In a round-bottom flask, combine:

-

Acetophenone (2.0 equivalents)

-

Benzaldehyde (1.0 equivalent)

-

Ammonium acetate (excess)

-

-

Heat the solvent-free mixture at 120-140°C for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into ice water with stirring to precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 2,4,6-triphenylpyridine.

Table 2: Kröhnke Pyridine Synthesis - Substrate Scope and Yields

| α-Pyridinium Methyl Ketone (R1) | α,β-Unsaturated Carbonyl (R2, R3) | Reaction Conditions | Product | Yield (%) | Reference |

| N-Phenacylpyridinium bromide | Chalcone | NH4OAc, AcOH, reflux | 2,4,6-Triphenylpyridine | High | [4] |

| N-(2-Thienoylmethyl)pyridinium bromide | 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | NH4OAc, MeOH, reflux | 2-(Thiophen-2-yl)-4-(4-methoxyphenyl)-6-phenylpyridine | Good | [4] |

| N-Acetonylpyridinium bromide | Benzalacetone | NH4OAc, AcOH, reflux | 2,6-Dimethyl-4-phenylpyridine | Moderate-Good | [4] |

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis provides a route to 2,3,6-trisubstituted pyridines through the reaction of an enamine with an ethynyl ketone.[6] The reaction typically proceeds in two steps: a Michael addition to form an aminodiene intermediate, followed by a heat-induced cyclodehydration.[6]

Reaction Scheme:

Figure 3: General workflow of the Bohlmann-Rahtz Pyridine Synthesis.

Mechanism: The reaction is initiated by the Michael addition of the enamine to the ethynyl ketone, which, after proton transfer, yields an aminodiene intermediate. This intermediate exists as a mixture of E/Z isomers. Upon heating, the Z-isomer undergoes a 6π-electrocyclization followed by elimination of water to afford the aromatic pyridine.[6]

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis

Recent modifications have enabled this reaction to be performed in a single step, often with the aid of acid catalysis or microwave irradiation.[7][8]

-

In a microwave vial, combine:

-

A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 equivalent)

-

An alkynone (e.g., 1-phenylprop-2-yn-1-one) (1.0 equivalent)

-

Ammonium acetate (as the ammonia source)

-

A suitable solvent (e.g., ethanol or acetic acid)

-

-

Seal the vial and heat in a microwave reactor to the specified temperature (e.g., 170°C) for a short duration (e.g., 10-20 minutes).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Table 3: Bohlmann-Rahtz Pyridine Synthesis - Substrate Scope and Yields

| Enamine/1,3-Dicarbonyl | Ethynyl Ketone | Conditions | Product | Yield (%) | Reference |

| Ethyl 3-aminobut-2-enoate | But-3-yn-2-one | Acetic acid, 50°C | Ethyl 2,6-dimethyl-3-acetylpyridine-5-carboxylate | 85 | [8] |

| Ethyl 3-aminobut-2-enoate | 1-Phenylprop-2-yn-1-one | Amberlyst 15, 50°C | Ethyl 2-methyl-6-phenyl-3-benzoylpyridine-5-carboxylate | 95 | [8] |

| Pentane-2,4-dione | 1-(Thiophen-2-yl)prop-2-yn-1-one | NH4OAc, AcOH, MW | 2-Methyl-6-(thiophen-2-yl)-3-acetylpyridine | Good | [7] |

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis is a condensation reaction that typically produces 2-pyridone derivatives. The classical reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[9] More recent modifications utilize a three-component reaction of an alkyl cyanoacetate, a 1,3-dicarbonyl, and a nitrogen source like ammonium carbonate in an aqueous medium.[1][10]

Reaction Scheme:

References

- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 9. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Thermodynamic Stability of 2-(bromomethyl)-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-(bromomethyl)-6-methoxypyridine, a key intermediate in pharmaceutical and materials science research. In the absence of direct experimental thermodynamic data, this document evaluates the compound's stability based on its structural features, the known reactivity of analogous compounds, and established principles of organic chemistry. The guide outlines potential degradation pathways, provides recommended storage and handling conditions, and includes a detailed experimental protocol for its synthesis. Visual diagrams generated using Graphviz are provided to illustrate key concepts of stability and reactivity.

Introduction

This compound is a substituted pyridine derivative of significant interest in organic synthesis due to its bifunctional nature. The presence of a reactive bromomethyl group and an electron-donating methoxy group on the pyridine ring makes it a versatile building block for the construction of more complex molecules. However, these same features inherently influence its thermodynamic stability, making proper handling and storage crucial for maintaining its integrity. This guide aims to provide a thorough understanding of the factors governing the stability of this compound.

Physicochemical and Safety Data

Quantitative data for this compound is summarized in Table 1. This information is compiled from various chemical suppliers and safety data sheets.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| CAS Number | 156094-63-2 | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Purity | ≥97% | [1] |

| Storage Conditions | -20°C, stored under nitrogen | [1] |

| GHS Pictograms | Danger | [2] |

| Hazard Statements | H301 (Toxic if swallowed) | [2] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P310, P312, P321, P330, P332+P313, P362, P403+P233, P405, P501 | [2] |

Factors Influencing Thermodynamic Stability

The thermodynamic stability of this compound is primarily dictated by the interplay between the benzylic bromide and the methoxy substituent on the pyridine ring.

Caption: Factors influencing the stability of this compound.

The Benzylic Bromide Group

The bromomethyl group is attached to a carbon adjacent to the pyridine ring, making it a "benzylic" bromide. Benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical.[3] This inherent weakness translates to a more reactive C-Br bond. The benzylic position is susceptible to both nucleophilic substitution and radical reactions.

The Methoxy Substituent

The methoxy group (-OCH₃) at the 6-position of the pyridine ring is an electron-donating group.[4] It increases the electron density of the aromatic ring and can stabilize adjacent positive charges through resonance. This has a significant impact on the stability of carbocation intermediates that may form during SN1-type reactions at the benzylic carbon.[5] The presence of an electron-donating group generally enhances the stability of a benzylic carbocation, which can lower the activation energy for decomposition pathways involving heterolytic cleavage of the C-Br bond.[6]

Potential Degradation Pathways

Given its structure, this compound is susceptible to several degradation pathways, particularly in the presence of nucleophiles or upon exposure to heat or light.

Caption: Potential degradation pathways for this compound.

Nucleophilic Substitution

The most probable degradation pathway is nucleophilic substitution at the benzylic carbon. Atmospheric moisture can act as a nucleophile, leading to the hydrolysis of the bromomethyl group to a hydroxymethyl group, forming (6-methoxypyridin-2-yl)methanol. This reaction is likely facilitated by the stability of the benzylic carbocation intermediate. Other nucleophiles present as impurities could also lead to similar degradation products.

Intermolecular Reactions

The pyridine nitrogen in one molecule can act as a nucleophile towards the benzylic bromide of another molecule. This intermolecular reaction would lead to the formation of a quaternary pyridinium salt and could result in oligomerization or polymerization, presenting as an insoluble solid. The recommended storage at low temperatures (-20°C) is intended to minimize the rate of such reactions.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-methoxy-6-methylpyridine

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 2-methoxy-6-methylpyridine (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.1 equivalent) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under a nitrogen atmosphere and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically after 3-4 hours), cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

While direct quantitative thermodynamic data for this compound is not currently available in the literature, a comprehensive understanding of its stability can be inferred from its chemical structure and the established reactivity of related compounds. The presence of a benzylic bromide makes the molecule susceptible to nucleophilic substitution and potential intermolecular reactions, indicating a moderate to low thermodynamic stability at ambient conditions. The electron-donating methoxy group likely stabilizes carbocation intermediates, potentially increasing the rate of certain degradation pathways. For researchers and drug development professionals, it is imperative to store this compound at low temperatures under an inert atmosphere to ensure its purity and reactivity for synthetic applications. The provided synthetic protocol, adapted from a similar compound, offers a reliable method for its preparation in a laboratory setting. Further computational and experimental studies are warranted to quantitatively determine the thermodynamic parameters of this versatile building block.

References

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Electron-Donating and Electron-Withdrawing Substituents | dummies [dummies.com]

- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. benchchem.com [benchchem.com]

Navigating the Solubility of 2-(Bromomethyl)-6-methoxypyridine: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on understanding and determining the solubility of 2-(bromomethyl)-6-methoxypyridine in common organic solvents.

Introduction

This compound is a key heterocyclic building block in synthetic organic and medicinal chemistry. Its utility in the synthesis of a wide array of more complex molecules, particularly as a precursor to compounds with potential therapeutic activities, is well-established. A fundamental understanding of its solubility in various organic solvents is critical for reaction design, optimization of reaction conditions, purification processes, and formulation development.

This technical guide addresses the solubility of this compound. While specific quantitative solubility data is not extensively available in public literature, this document provides a comprehensive framework for researchers to determine its solubility. This includes predicted qualitative solubility based on its chemical structure and common solvents used in related syntheses, along with detailed experimental protocols for both qualitative and quantitative solubility determination.

Predicted Qualitative Solubility

Based on the chemical structure of this compound, which contains a polar pyridine ring and a methoxy group, as well as a reactive bromomethyl group, it can be predicted to have good solubility in a range of common organic solvents. The presence of the nitrogen atom and the oxygen atom allows for hydrogen bonding with protic solvents.

In practice, the synthesis and subsequent reactions of this compound and structurally similar compounds often utilize a variety of organic solvents, implying at least moderate solubility in these media. Solvents commonly employed in such reactions include:

-

Halogenated Solvents: Dichloromethane, Chloroform, Carbon Tetrachloride

-

Ethers: Tetrahydrofuran (THF), Diethyl ether

-

Polar Aprotic Solvents: Dimethylformamide (DMF), Acetonitrile (ACN), Dimethyl sulfoxide (DMSO)

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Aromatic Hydrocarbons: Toluene, Benzene

-

Esters: Ethyl acetate

It is anticipated that this compound will exhibit good solubility in polar aprotic and halogenated solvents. Its solubility in alcohols is also expected to be significant. Solubility in non-polar hydrocarbon solvents like hexane is likely to be lower.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent, the following experimental protocols can be employed.

Qualitative Solubility Determination

A straightforward approach to quickly assess the solubility of a compound in various solvents.

Methodology:

-

Sample Preparation: To a small test tube, add approximately 10-20 mg of this compound.

-

Solvent Addition: Add the selected organic solvent dropwise (e.g., 0.1 mL at a time) to the test tube.

-

Observation: After each addition, vortex or shake the test tube vigorously for 30-60 seconds.

-

Assessment: Observe if the solid dissolves completely. Continue adding solvent up to a total volume of 1 mL.

-

Classification:

-

Soluble: The compound dissolves completely.

-

Partially Soluble: A portion of the compound dissolves.

-

Insoluble: The compound does not visibly dissolve.

-

A logical workflow for this process is illustrated below.

Caption: Workflow for Qualitative Solubility Determination.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Methodology:

-

Saturation: Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, pre-heated (to the equilibration temperature) syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid drawing any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the solid residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant withdrawn (L))

The workflow for this quantitative determination is depicted below.

Caption: Workflow for Quantitative Solubility Determination (Gravimetric Method).

Data Presentation

While specific data for this compound is pending experimental determination, the results should be compiled into a clear, tabular format for easy comparison. An example template is provided below.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Tetrahydrofuran | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

Conclusion

A thorough understanding of the solubility of this compound is essential for its effective use in research and development. Although readily available quantitative data is scarce, this guide provides the necessary theoretical background and practical experimental protocols for researchers to determine its solubility in a range of common organic solvents. The systematic application of these methods will empower scientists to optimize their synthetic and purification strategies, ultimately accelerating the drug discovery and development process.

electrophilic reactivity of the bromomethyl group in pyridines

An In-depth Technical Guide to the Electrophilic Reactivity of the Bromomethyl Group in Pyridines

Executive Summary

Bromomethylpyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their utility stems from a dual-reactivity profile: the pyridine ring can be functionalized via cross-coupling reactions, while the bromomethyl group serves as a potent electrophilic site for nucleophilic substitution. This guide provides a comprehensive technical overview of the factors governing the electrophilic reactivity of the bromomethyl moiety. It details the underlying SN2 reaction mechanism, the electronic influence of the pyridine nitrogen, the effect of ring substituents, and the role of solvents and nucleophiles. This document includes quantitative data tables to illustrate structure-reactivity relationships, detailed experimental protocols for synthesis and kinetic analysis, and graphical workflows to elucidate key concepts.

Introduction: The Versatile Bromomethylpyridine Scaffold

Pyridine derivatives are integral scaffolds in the development of a vast array of pharmaceuticals and functional materials. The strategic functionalization of the pyridine core allows for the precise tuning of molecular properties. Bromomethylpyridines, particularly those also bearing a halogen on the aromatic ring, are exceptionally valuable building blocks.[1] The bromomethyl group (-CH₂Br) is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups, making these compounds key intermediates in the synthesis of complex molecular architectures.[2]

The electrophilic character of the bromomethyl group is significantly influenced by the electronic properties of the pyridine ring itself. Understanding the principles that govern this reactivity is crucial for designing efficient synthetic routes and for the rational design of new molecules in drug discovery programs.

Core Principles of Reactivity

The SN2 Reaction Mechanism

The reaction between the electrophilic carbon of the bromomethyl group and a nucleophile proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs.[3]

The rate of the SN2 reaction is dependent on the concentration of both the bromomethylpyridine substrate and the nucleophile, leading to a second-order rate law: Rate = k[R-CH₂Br][Nu⁻] .[4]

Caption: The concerted SN2 mechanism at the bromomethyl carbon.

Electronic Influence of the Pyridine Ring

The pyridine ring is electron-deficient due to the high electronegativity of the nitrogen atom. This property has a profound activating effect on the attached bromomethyl group. The nitrogen atom withdraws electron density from the ring carbons and, by extension, from the methylene (-CH₂-) carbon of the bromomethyl group via an inductive effect (-I). This withdrawal of electron density makes the methylene carbon more electron-poor (more electrophilic) and thus more susceptible to attack by a nucleophile. Consequently, bromomethylpyridines are generally more reactive in SN2 reactions than the analogous benzyl bromide.

Factors Influencing Electrophilic Reactivity

The rate of nucleophilic substitution on the bromomethyl group is highly dependent on several interconnected factors, from the structure of the substrate to the conditions of the reaction.

Caption: Key factors that modulate the SN2 reactivity of bromomethylpyridines.

Position of the Bromomethyl Group

The position of the bromomethyl group on the pyridine ring (2-, 3-, or 4-) significantly impacts its reactivity.

-

2- and 4-Bromomethylpyridines: These isomers are generally more reactive. The nitrogen atom can stabilize the SN2 transition state through resonance and strong inductive effects, effectively delocalizing the developing partial charges.

-

3-Bromomethylpyridine: This isomer is typically less reactive than the 2- and 4-isomers. The nitrogen atom's electron-withdrawing inductive effect is still present, but it cannot participate in resonance stabilization of the transition state to the same extent.

Effect of Ring Substituents (Hammett Relationship)

The electronic nature of other substituents on the pyridine ring modulates the electrophilicity of the methylene carbon. This effect can be quantitatively described by the Hammett equation, log(k/k₀) = ρσ, where:

-

k is the rate constant for the substituted pyridine.

-

k₀ is the rate constant for the unsubstituted pyridine.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value indicates an electron-donating group (EDG).

-

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. For SN2 reactions on bromomethylpyridines, a positive ρ value is expected, as the reaction is accelerated by the stabilization of negative charge buildup on the leaving group and the increased electrophilicity of the carbon center, both of which are favored by EWGs.[5]

General Trend:

-

Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or -CF₃ increase the reaction rate by enhancing the electrophilicity of the reaction center.

-

Electron-Donating Groups (EDGs) such as -CH₃, -OCH₃, or -NH₂ decrease the reaction rate by reducing the electrophilicity of the reaction center.

Nucleophilicity

The rate of the SN2 reaction is directly proportional to the strength and concentration of the nucleophile. Stronger nucleophiles (e.g., I⁻, RS⁻, N₃⁻) react much faster than weaker ones (e.g., H₂O, ROH).

Solvent Effects

Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are optimal for SN2 reactions. These solvents can solvate the counter-ion (e.g., Na⁺) but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "bare" and highly reactive. Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that lowers its energy and reactivity.[6]

Quantitative Analysis of Reactivity

Table 1: Predicted Effect of Substituents on the SN2 Reaction Rate of 4-Substituted-2-Bromomethylpyridines

| Substituent (X) | Hammett Constant (σₚ) | Electronic Effect | Predicted Relative Rate (k_rel) |

| -OCH₃ | -0.27 | Strong EDG (Resonance) | Slowest |

| -CH₃ | -0.17 | EDG (Inductive/Hyperconjugation) | Slow |

| -H | 0.00 | Reference | 1.0 |

| -Cl | +0.23 | EWG (Inductive > Resonance) | Fast |

| -Br | +0.23 | EWG (Inductive > Resonance) | Fast |

| -CN | +0.66 | Strong EWG (Resonance/Inductive) | Faster |

| -NO₂ | +0.78 | Very Strong EWG (Resonance/Inductive) | Fastest |

Note: The σₚ values are for substituents on a benzene ring and serve as an excellent approximation for the 4-position on a pyridine ring. The predicted relative rates are based on the expected positive ρ value for this reaction type, as observed in analogous systems.[7][8]

Experimental Protocols

Synthesis of 2-Bromo-5-bromomethylpyridine

This protocol describes the radical bromination of a methylpyridine precursor.[9]

Materials:

-

2-Bromo-5-methylpyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq)

-

Azobisisobutyronitrile (AIBN) (0.1 eq)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-methylpyridine (1.0 eq) in CCl₄.

-

Add NBS (1.0 eq) and AIBN (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for 3-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to afford pure 2-bromo-5-bromomethylpyridine.

Kinetic Analysis of Nucleophilic Substitution by UV-Vis Spectrophotometry

This protocol outlines a method for determining the second-order rate constant for the reaction of a bromomethylpyridine with a nucleophile like piperidine, adapted from a similar procedure.[10] The reaction produces a substituted pyridine product that often has a different UV-Vis absorption spectrum from the reactants, allowing the reaction progress to be monitored.

Caption: Experimental workflow for a kinetic study using UV-Vis spectrophotometry.

Procedure:

-

Preparation: Prepare stock solutions of the bromomethylpyridine (e.g., 0.01 M) and the nucleophile, piperidine (e.g., 1.0 M), in a suitable solvent like absolute ethanol.

-

Spectrometer Setup:

-

Set a UV-Vis spectrophotometer to scan a range (e.g., 250-450 nm).

-

Record the spectrum of the starting bromomethylpyridine solution and the expected product (if available) to identify a suitable wavelength (λ_max) for monitoring where the product absorbs strongly but the reactant does not.

-

-

Kinetic Run:

-

To a quartz cuvette, add a calculated volume of the bromomethylpyridine stock solution and dilute with ethanol to a final volume of ~2.5 mL. The final concentration should be low enough to be in the linear range of the Beer-Lambert law.

-

Place the cuvette in the thermostatted cell holder of the spectrophotometer.

-

To initiate the reaction, add a small volume of the concentrated piperidine stock solution. The final concentration of piperidine should be in large excess (at least 10-fold) compared to the bromomethylpyridine to ensure pseudo-first-order conditions.

-

Immediately start recording the absorbance at the chosen λ_max as a function of time.

-

-

Data Analysis:

-

The observed rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction. The slope of this line is equal to -k_obs.

-

The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Piperidine] .

-

Repeat the experiment with different concentrations of piperidine to confirm the second-order nature of the reaction.

-

Conclusion

The is a cornerstone of their synthetic utility. This reactivity is governed by a robust SN2 mechanism that is highly sensitive to the electronic environment of the molecule and the external reaction conditions. The electron-deficient nature of the pyridine ring activates the bromomethyl group, and this effect can be further tuned by the strategic placement of other substituents on the ring, a principle that can be rationalized and predicted using Hammett relationships. By controlling the substrate structure, nucleophile, and solvent, researchers can effectively harness the reactivity of bromomethylpyridines to build complex molecular architectures for applications in drug discovery and materials science.

References

- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. youtube.com [youtube.com]

- 6. Kinetic Study on Aminolysis of Y-Substituted-Phenyl Picolinates: Effect of H-Bonding Interaction on Reactivity and Transition-State Structure -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 7. researchgate.net [researchgate.net]

- 8. Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-bromo-, 4-chloro-, and 2- and 4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. homepages.gac.edu [homepages.gac.edu]

- 10. Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling Precautions for Brominated Pyridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for brominated pyridine compounds. Given their prevalence in pharmaceutical and agrochemical research and development, a thorough understanding of their potential hazards is critical for ensuring laboratory safety. This document outlines the toxicological properties, recommended handling procedures, and emergency protocols associated with this class of chemicals.

Hazard Identification and Classification

Brominated pyridine compounds are a class of halogenated heterocyclic aromatic compounds that present a range of health and safety hazards. The pyridine ring itself is a toxic moiety, and the addition of bromine atoms can modulate this toxicity and introduce new hazards. The primary hazards associated with brominated pyridines include:

-

Acute Toxicity: Many brominated pyridines are harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4][5] Symptoms of acute exposure can include irritation of the respiratory tract, skin, and eyes, as well as more severe effects such as central nervous system depression.[6]

-

Skin and Eye Irritation: Direct contact can cause significant skin and eye irritation, and in some cases, severe burns.[1][2][3][4][5][7]

-

Flammability: Some brominated pyridines are flammable liquids and their vapors can form explosive mixtures with air.[1][2]

-

Reactivity: These compounds can react violently with strong oxidizing agents, acids, and bases.[2] Heating to decomposition can release toxic fumes such as hydrogen bromide, nitrogen oxides, and carbon monoxide.[1]

GHS Hazard Classifications

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. Below is a summary of GHS classifications for representative brominated pyridine compounds.

| Compound | GHS Pictograms | Hazard Statements |

| 2-Bromopyridine | GHS02, GHS06, GHS07 | H226: Flammable liquid and vaporH301: Toxic if swallowedH310: Fatal in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |

| 3-Bromopyridine | GHS02, GHS07 | H226: Flammable liquid and vaporH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2] |

| 2,6-Dibromopyridine | GHS06, GHS07 | H300: Fatal if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[8] |

| 3,5-Dibromopyridine | GHS07 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Toxicological Data

The acute toxicity of brominated pyridine compounds varies depending on the position and number of bromine substituents on the pyridine ring. The following table summarizes available quantitative toxicity data.

| Compound | Route | Species | LD50/LC50 | Reference |

| 2-Bromopyridine | Oral | Rat | 92 mg/kg | [1][9] |

| Dermal | Rabbit | 81.5 mg/kg | [1][10] | |

| Inhalation | Rat | < 200,000 mg/m³/1hr | [11][12] | |

| 3-Bromopyridine | Oral | Rat | 364.86 mg/kg (Predicted) | [2] |

Mechanisms of Toxicity

The toxicity of brominated pyridines is believed to be mediated through several cellular pathways. While research is ongoing, current evidence points to the following mechanisms:

-

Oxidative Stress: Pyridine and its derivatives have been shown to induce the formation of reactive oxygen species (ROS) in cells.[6] This can lead to oxidative damage to lipids, proteins, and DNA, ultimately causing cellular dysfunction and apoptosis. Some imidazopyridine derivatives have been associated with the activation of the Nrf2 pathway, a key regulator of the antioxidant response, and the inhibition of the pro-inflammatory NF-κB pathway.[13]

-

Aryl Hydrocarbon Receptor (AhR) Activation: Halogenated aromatic compounds are known to be ligands for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, including cytochrome P450 enzymes.[14][15] Activation of the AhR can lead to a range of toxicological effects.

Signaling Pathway Diagrams

The following diagrams illustrate potential toxicity pathways for brominated pyridine compounds.

Caption: Potential oxidative stress-related toxicity pathway for brominated pyridines.

Caption: Aryl Hydrocarbon Receptor (AhR) activation pathway by brominated pyridines.

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with brominated pyridine compounds to minimize exposure and prevent accidents.

Engineering Controls

-

Ventilation: All work with brominated pyridines should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Showers and Eyewash Stations: These should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for personal protection.

| Body Part | PPE | Specifications and Recommendations |

| Eyes/Face | Safety Goggles or Safety Glasses with side shields | Must be worn at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles. |

| Skin | Chemical-resistant Lab Coat | A flame-retardant lab coat is recommended and should be fully buttoned. |

| Nitrile or Butyl Rubber Gloves | Inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving. | |

| Respiratory | NIOSH-approved respirator | Required if a fume hood is not available or if exposure limits are exceeded. A respirator with an appropriate cartridge for organic vapors should be used. |

Storage

-

Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and bases.

-

Keep containers tightly closed to prevent the ingress of moisture and the escape of vapors.

-

Store in light-protecting containers, such as amber vials, to prevent degradation from light exposure.

Experimental Protocols

The following are detailed methodologies for key laboratory procedures involving brominated pyridine compounds.

Protocol for Weighing and Transferring a Solid Brominated Pyridine

-

Preparation:

-

Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

-

Place all necessary equipment (spatula, weighing paper/boat, receiving flask) inside the fume hood.

-

Don the appropriate PPE as outlined in section 4.2.

-

-

Weighing:

-

Place an analytical balance inside the fume hood if possible. If the balance must be outside the hood, pre-tare a sealed container.

-

Carefully transfer the desired amount of the solid brominated pyridine to the weighing paper/boat or into the pre-tared container using a clean spatula.

-

If weighing outside the hood, securely seal the container before removing it from the fume hood for weighing.

-

-

Transfer:

-

Carefully add the weighed solid to the reaction vessel inside the fume hood.

-

Use a funnel to avoid spillage.

-

Rinse the weighing paper/boat and funnel with the reaction solvent to ensure a complete transfer.

-

-

Cleanup:

-

Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate solvent.

-

Dispose of all contaminated materials (weighing paper, gloves, etc.) in a designated solid hazardous waste container.

-

Protocol for Handling an Air-Sensitive Brominated Pyridine Reaction

Many reactions involving brominated pyridines utilize air-sensitive reagents (e.g., organolithiums, Grignard reagents).

-

Glassware Preparation:

-

Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).

-

-

Reaction Setup:

-

Assemble the reaction apparatus in a fume hood.

-

Flush the entire system with an inert gas. Maintain a positive pressure of inert gas throughout the experiment using a bubbler or a balloon.

-

-

Reagent Transfer:

-

Use syringe techniques or cannula transfer to add air-sensitive reagents to the reaction flask.

-

The brominated pyridine, if liquid, can be added via a syringe. If solid, it should be added under a positive flow of inert gas.

-

-

Workup and Cleanup:

-

Quench the reaction carefully with an appropriate reagent (e.g., a saturated aqueous solution of ammonium chloride).

-

Clean all syringes and needles immediately after use by flushing with an inert gas and then rinsing with an appropriate solvent.

-

Protocol for Decontamination of Glassware

-

Initial Rinse:

-

In a fume hood, rinse the glassware three times with a suitable organic solvent (e.g., acetone) to remove the bulk of the brominated pyridine residue. Collect these rinses as halogenated organic waste.

-

-

Base Bath (for organic residues):

-

Immerse the rinsed glassware in a base bath (a saturated solution of potassium hydroxide in isopropanol) for several hours.

-

Caution: Base baths are highly corrosive. Wear appropriate heavy-duty gloves and eye protection.

-

-

Acid Wash (for inorganic residues):

-

If inorganic residues remain, an acid wash (e.g., 1 M HCl) can be used after the base bath and thorough rinsing with deionized water.

-

-

Final Rinse:

-

Thoroughly rinse the glassware with tap water followed by several rinses with deionized water.

-

-

Drying:

-

Allow the glassware to air dry or place it in a drying oven.

-

Emergency Procedures

Spill Management

-

Minor Spill (in a fume hood):

-

Alert personnel in the immediate area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.

-

Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area with soap and water.

-

-

Major Spill (outside a fume hood):

-

Evacuate the area immediately.

-

Alert others and contact emergency personnel.

-

If flammable, extinguish all nearby ignition sources.

-

Prevent the spill from entering drains.

-

Only trained personnel with appropriate respiratory protection should attempt to clean up a major spill.

-

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Waste Disposal

-